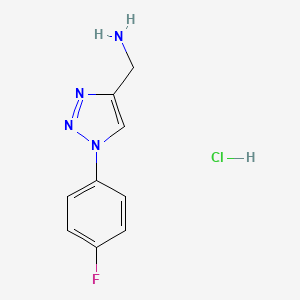

(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Description

This compound belongs to the class of triazole-based methanamine derivatives, characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a methanamine moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Triazoles are aromatic heterocycles with three nitrogen atoms, contributing to strong hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name |

[1-(4-fluorophenyl)triazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4.ClH/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14;/h1-4,6H,5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVKJSFMBCOOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CN)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of Methanamine Group: The methanamine group can be introduced by reductive amination of the corresponding aldehyde or ketone.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a lead compound in developing new antimicrobial and anticancer agents . Triazole derivatives are known for their diverse biological activities, including antifungal and antibacterial properties. The unique combination of the fluorinated phenyl group and the triazole structure may synergistically enhance its biological activity compared to similar compounds .

Case Studies in Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that triazole compounds can exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that similar triazoles can inhibit the growth of fungi and bacteria, suggesting that (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride may possess comparable efficacy.

- Anticancer Potential : Preliminary studies suggest that triazole derivatives may interfere with cancer cell proliferation by targeting specific signaling pathways. Further research is needed to elucidate the precise mechanisms of action for this compound in cancer therapy.

Biological Research

In biological research, this compound serves as a crucial tool compound for studying various biological pathways involving triazole derivatives. Its ability to interact with biological targets allows researchers to explore its effects on cellular processes.

Research Applications

- Cell Signaling Studies : The compound's interactions with ion channels such as transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channels (ASICs) are of particular interest due to their roles in nociceptive signaling and pain perception.

- Pathway Modulation : Studies indicate that this compound may influence gene expression and cellular metabolism through its biochemical interactions with proteins and enzymes.

Agricultural Chemistry

The potential application of this compound in agricultural chemistry is also noteworthy. Its biological activity against plant pathogens positions it as a candidate for developing new agrochemicals.

Potential Uses in Agriculture

- Fungicides : The antifungal properties associated with triazole compounds suggest that this compound could be developed into an effective fungicide for crop protection.

- Pesticides : Given its structural characteristics, further exploration into its insecticidal properties could lead to innovative solutions for pest management.

Comparative Analysis Table

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| 1-(4-chlorophenyl)-1H-1,2,3-triazole | Chlorine substitution on phenyl ring | Known for higher antifungal activity |

| 1-(phenyl)-1H-1,2,3-triazole | No fluorine substitution | Exhibits broad-spectrum antimicrobial properties |

| 4-(trifluoromethyl)phenyl triazole | Trifluoromethyl group | Enhanced lipophilicity leading to better membrane penetration |

| 5-substituted 1H-triazoles | Various substitutions on triazole ring | Diverse biological activities based on substituent |

Mechanism of Action

The mechanism of action of (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The methanamine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs, emphasizing differences in heterocyclic cores, substituents, and molecular properties:

*Inferred from analogous compounds.

Key Differences and Implications

Heterocycle Core: 1,2,3-Triazole (main compound): Exhibits high aromaticity and two adjacent nitrogen atoms, enabling strong hydrogen-bonding interactions. Isoxazole (): Contains one oxygen atom, increasing polarity but reducing metabolic stability compared to triazoles.

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s electronegativity (main compound) may improve target binding compared to chlorine’s bulkier and less electronegative profile ().

Applications :

- The main compound and its 1,2,3-triazole analogs are often used as versatile scaffolds in drug discovery due to their stability and synthetic accessibility.

- Isoxazole and thiazole derivatives are employed in niche applications, such as antimicrobial agents (thiazoles) or kinase inhibitors (isoxazoles).

Research Findings and Trends

- Biological Relevance : Fluorinated triazoles are prioritized in medicinal chemistry for their improved bioavailability and target selectivity.

- Thermodynamic Stability : The hydrochloride salt form (common across all compounds) enhances crystallinity, as evidenced by widespread use of SHELX software for structural refinement.

Biological Activity

(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a triazole derivative that has gained attention for its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and its pharmacological properties, particularly its interactions with various biological targets.

Synthesis and Structural Characterization

The synthesis of (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves multi-step reactions starting from simple precursors. The general synthesis pathway includes:

- Formation of the Triazole Ring : This is achieved by reacting 4-fluorobenzaldehyde with an appropriate hydrazine derivative.

- Substitution Reactions : Following the formation of the triazole ring, further modifications introduce the methanamine group.

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are utilized to confirm the structure and purity of the synthesized compound.

The compound exhibits a variety of biological activities due to its structural components. Triazoles are known for their interactions with multiple biological targets:

- Antifungal and Antibacterial Properties : Triazoles often demonstrate significant antifungal and antibacterial activities due to their ability to inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis.

- Neurokinin-1 Receptor Antagonism : Related compounds have shown high affinity as neurokinin-1 (h-NK1) receptor antagonists, which play a crucial role in pain signaling pathways.

Cellular Effects

The biological effects of (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine on cellular processes include:

- Influence on Ion Channels : The compound has been reported to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which are important in nociceptive signaling.

- Gene Expression Modulation : It affects cellular signaling pathways and gene expression, potentially impacting various physiological processes.

Case Studies

Several studies have explored the pharmacological potential of triazole derivatives similar to (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine:

- Analgesic and Anti-inflammatory Effects : A study focused on a related compound demonstrated significant analgesic and anti-inflammatory properties in animal models, indicating potential therapeutic applications in pain management .

- Cytotoxic Activity : Research has shown that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications have led to compounds with IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A common route involves reacting 4-fluoroaniline-derived azides with propargylamine derivatives. For example:

Azide Preparation : 4-fluoroaniline is diazotized and converted to the azide using sodium nitrite and NaN₃.

Cycloaddition : The azide reacts with propargylamine hydrochloride in the presence of Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMSO/H₂O) at 25–60°C.

- Key Variables : Temperature (>60°C may degrade the triazole), solvent polarity (affects reaction rate), and catalyst loading (excess Cu can lead to byproducts).

- Purification : Column chromatography (silica gel, MeOH/CH₂Cl₂) or recrystallization (ethanol/water) is used to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR (D₂O/DMSO-d₶) shows signals for the triazole proton (δ 8.2–8.5 ppm), fluorophenyl aromatic protons (δ 7.5–7.8 ppm), and methanamine CH₂ (δ 3.8–4.2 ppm). ¹⁹F NMR confirms para-fluorine substitution (δ -110 to -115 ppm).

- Mass Spectrometry : ESI-MS (positive mode) detects the [M+H]⁺ ion (m/z ≈ 237.1 for C₉H₉F₄N₄⁺).

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths (e.g., triazole C–N ≈ 1.31 Å) and confirms hydrochloride salt formation.

- Elemental Analysis : Validates stoichiometry (e.g., C: ~42%, H: ~3.5%, N: ~22%) .

Q. What safety protocols are recommended for handling this compound based on structurally similar analogs?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight glass containers at 2–8°C, away from oxidizers (e.g., peroxides) and moisture.

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute HCl, and dispose as hazardous waste .

Q. How is purity assessed, and what are common contaminants in synthetic batches?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (ACN/0.1% TFA in H₂O gradient) detects impurities (e.g., unreacted azide or propargylamine).

- TLC : Silica gel plates (MeOH:CH₂Cl₂ 1:9) with UV visualization (Rf ≈ 0.3–0.4).

- Common Contaminants : Residual Cu catalysts (quantified via ICP-MS) or hydrolyzed byproducts (e.g., free methanamine) .

Advanced Research Questions

Q. How can SHELX software optimize crystallographic refinement for this compound, and what challenges arise from its hydrochloride salt form?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) data collected at low temperature (100 K) mitigates thermal motion artifacts.

- Refinement (SHELXL) : Use the

AFIXcommand to model hydrogen atoms andISORrestraints for anisotropic displacement parameters. - Challenges : The chloride ion may exhibit disorder; apply

PARTinstructions and occupancy refinement. Hydrogen bonding between NH₃⁺ and Cl⁻ affects unit cell packing .

Q. What structure-activity relationship (SAR) insights can guide derivatization of this compound for biological studies?

- Methodological Answer :

- Triazole Modification : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., NO₂) to assess π-π stacking effects.

- Methanamine Substitution : Introduce alkyl chains (e.g., ethyl, propyl) to evaluate hydrophobicity impacts on membrane permeability.

- Biological Assays : Use SPR or fluorescence polarization to measure binding affinity to target proteins (e.g., kinases) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Parameterize the triazole as a hydrogen bond acceptor and fluorophenyl for hydrophobic contacts.

- MD Simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes.

- QM/MM : Calculate charge distribution on the triazole ring to predict reactivity in enzymatic environments .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., anomalous NMR shifts) during characterization?

- Methodological Answer :

- Variable Temperature NMR : Determine if shifts arise from dynamic effects (e.g., rotamer interconversion).

- pH Titration : Adjust D₂O solution pH (2–10) to assess protonation-state-dependent shifts (NH₃⁺ vs. NH₂).

- XRD Validation : Compare experimental NMR data with calculated shifts from the crystal structure using software like AOMix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.